molecular formula C17H17FN2O4S B2514861 N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 921861-42-9

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2514861
CAS No.: 921861-42-9
M. Wt: 364.39
InChI Key: ZZOYMOYRAWOTRK-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an indolinone core, a fluorinated aromatic ring, and a sulfonamide group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indolinone Core: The indolinone core can be synthesized via a cyclization reaction of an appropriate aniline derivative with an acyl chloride.

    Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl iodide or a similar reagent.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Fluorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-3-20-15-6-4-12(8-11(15)9-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-8,10,19H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYMOYRAWOTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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